ピクラシジンQ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

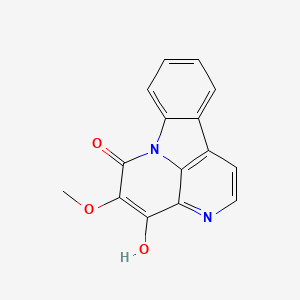

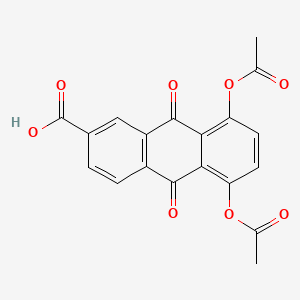

Picrasidine Q is an alkaloid component extracted from Angelica keiskei species . It has the capacity of anti-cell transformation and anti-cancer . Picrasidine Q induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines, and directly inhibits FGFR2 kinase activity .

Synthesis Analysis

Picrasidine Q was unambiguously determined by X-ray crystallographic analysis . The synthesis of ITHQ-type bis-β-carboline alkaloids could be directly achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition .Molecular Structure Analysis

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The structure of Picrasidine Q was determined by spectral and chemical evidence .Chemical Reactions Analysis

Picrasidine Q suppresses downstream signaling of FGFR2 in ESCC cells . It induces cell cycle arrest and apoptosis . Picrasidine Q suppresses the growth of ESCC cells . It inhibits proliferation by inhibition of G1/S cell cycle transition .Physical and Chemical Properties Analysis

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The CAS number is 101219-61-8 .科学的研究の応用

頭頸部扁平上皮癌(HNSCC)に対する抗癌作用

ピクラシジンQは、HNSCCに対して有意な抗癌作用を示すことが判明しています . HNSCC細胞の運動性、遊走、浸潤を阻害します . 特に、E-カドヘリンとZO-1を上方制御し、β-カテニンとSnailを下方制御することで、EMTプロセスを阻害します . さらに、セリンプロテアーゼKLK-10の発現を低下させます .

食道扁平上皮癌(ESCC)に対する抗癌作用

This compoundは、ESCCに対しても抗癌作用を示しています . ESCC細胞において、細胞増殖を阻害し、細胞周期のG1期停止とアポトーシスを誘導します . FGFR2キナーゼ活性を標的とし、AKTとmTORのリン酸化を含む下流の標的タンパク質を抑制します .

細胞変換抑制

This compoundは、細胞変換抑制効果を持つことが判明しています . つまり、正常細胞の癌細胞への変換を防ぐことができます .

FGFR2シグナル伝達経路の阻害

作用機序

Target of Action

Picrasidine Q, an alkaloid component extracted from Angelica keiskei species, has been identified to directly target the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase . FGFR2 plays a crucial role in cell survival and proliferation, making it a significant target for anti-cancer therapies .

Mode of Action

Picrasidine Q interacts with its target, FGFR2, by inhibiting its kinase activity . This inhibition suppresses the downstream signaling of FGFR2, leading to significant changes in the cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Picrasidine Q is the FGFR2 signaling cascade. By inhibiting FGFR2 kinase activity, Picrasidine Q suppresses the downstream signaling of FGFR2, which includes the PI3K/Akt/mTOR pathway . This pathway plays a vital role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of FGFR2 by Picrasidine Q leads to a series of cellular effects. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . Furthermore, it suppresses the growth of these cells, demonstrating its potential as an anti-cancer agent .

Action Environment

It’s worth noting that the compound is derived from the angelica keiskei species, a plant native to east asia . The plant’s growth conditions, such as soil quality, climate, and harvesting time, could potentially influence the concentration and efficacy of Picrasidine Q.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Picrasidine Q has been found to interact with various biomolecules, most notably the Fibroblast Growth Factor Receptor 2 (FGFR2). It directly inhibits FGFR2 kinase activity , which plays a crucial role in cell survival and proliferation . This interaction with FGFR2 is a key aspect of Picrasidine Q’s biochemical role.

Cellular Effects

Picrasidine Q has significant effects on cellular processes. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . By inhibiting FGFR2, Picrasidine Q suppresses downstream signaling in esophageal squamous cell carcinoma (ESCC) cells . This leads to a reduction in cell proliferation and an increase in cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of Picrasidine Q involves its binding interactions with FGFR2, leading to the inhibition of the kinase activity of this enzyme . This results in the suppression of downstream signaling pathways, including the phosphorylation of AKT and mTOR . These changes at the molecular level contribute to the anti-cancer effects of Picrasidine Q.

Temporal Effects in Laboratory Settings

It has been observed that Picrasidine Q can suppress the growth of ESCC cells over a period of 24 to 72 hours .

Metabolic Pathways

Picrasidine Q’s involvement in metabolic pathways is primarily through its interaction with FGFR2 . The full extent of its involvement in metabolic pathways, including its interactions with other enzymes or cofactors, remains to be explored.

特性

IUPAC Name |

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNTSGIQCFHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)

![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)